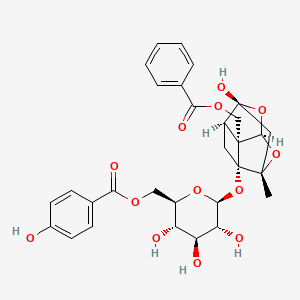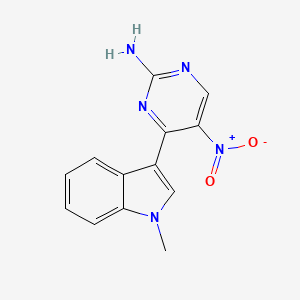
牡丹酚苷 C
描述
Mudanpioside C is a compound identified among six new monoterpene glycosides, named mudanpioside-A to -F, isolated from the root cortex of Paeonia suffruticosa. These compounds were isolated as minor components from an ethanol extract, with their structures established based on spectral evidence (Lin et al., 1996).
Synthesis Analysis
Synthetic approaches for molecules like mudanpioside C often involve complex organic synthesis strategies, such as C-H bond functionalization. This process represents a significant aspect of organic chemistry, aiming at the direct and selective replacement of C-H bonds with new bonds, like C-C, C-O, and C-N, facilitated by transition metal catalysts (Godula & Sames, 2006).
Molecular Structure Analysis
The molecular structure of mudanpioside C, like its counterparts, is elucidated through spectral evidence, which is crucial for understanding its chemical nature and potential interactions. Although specific details on mudanpioside C's molecular structure are not provided, the general approach involves analyzing the molecule's functional groups and stereochemistry through techniques such as NMR and mass spectrometry.
Chemical Reactions and Properties
Chemical reactions involving mudanpioside C would likely involve its functional groups, particularly the glycosidic linkage. Mudanpioside C's reactivity could be influenced by the presence of these functional groups, which participate in various chemical reactions, including those involving C-H bond functionalization and metal-catalyzed transformations for organic synthesis (Murakami & Ishida, 2016).
科学研究应用
抗血栓治疗
牡丹酚苷 C已被鉴定为一种有效的蛋白二硫键异构酶(PDI)抑制剂,PDI在血栓形成中起着至关重要的作用。 MC对PDI的抑制作用可以显著地预防血栓形成,而不会影响小鼠模型中的正常止血 {svg_1}。这表明它有可能成为开发抗血栓药物的先导化合物,为治疗深静脉血栓形成和肺栓塞等疾病提供新的途径。
抗血小板聚集
与它的抗血栓特性有关,MC已被证明可以抑制胶原蛋白诱导的血小板聚集 {svg_2}。它干扰血小板的活化、粘附和扩展,这些是血凝块形成的关键过程。这种应用对于预防动脉血栓形成特别有用,动脉血栓形成会导致心脏病和中风。
心血管保护
MC的母体化合物牡丹皮,已证明具有心脏保护作用。 虽然MC在心血管保护中的具体作用尚未完全阐明,但它与抗血小板和抗血栓活性的联系表明它有可能预防心血管疾病 {svg_3}。
分子对接和药物设计
MC与PDI的相互作用已通过分子对接技术进行了研究,揭示了它与PDI的b’-x结构域的结合亲和力 {svg_4}。这为药物设计提供了宝贵的见解,其中MC的结构可以作为开发具有类似或增强效应的新分子的模板。
药理学研究
发现MC对PDI的抑制作用为药理学研究开辟了新的可能性。 它可以作为一种工具来研究PDI在各种生物过程和疾病中的作用,有可能导致发现其他治疗靶点 {svg_5}。
中医药 (TCM)
MC来源于一种植物,这种植物在中医药中已被使用了几百年来治疗各种疾病。 MC生物活性的科学验证加强了芍药的药用价值,并支持其在中医药处方中的持续使用,有可能导致开发标准化提取物或化合物以用于更广泛的临床应用 {svg_6}。
作用机制
Target of Action
Mudanpioside C, a compound discovered from Paeonia suffruticosa Andr., primarily targets Protein Disulfide Isomerase (PDI) . PDI is an enzyme that catalyzes the formation and breakage of disulfide bonds between cysteine residues within proteins as they fold. This process is crucial for protein structure and function .
Mode of Action
Mudanpioside C acts as a potent PDI inhibitor . It binds specifically to the b’-x domain of PDI, interacting with key amino acids K263, D292, and N298 within the b’-x domain . This interaction inhibits the enzymatic activity of PDI, thereby affecting the folding of proteins that rely on PDI for correct disulfide bond formation .
Biochemical Pathways
The inhibition of PDI by Mudanpioside C affects various biochemical pathways. One significant pathway is the antiplatelet aggregation and antithrombotic pathway . By inhibiting PDI, Mudanpioside C can suppress collagen-induced platelet aggregation and interfere with platelet activation, adhesion, and spreading . This disruption can lead to a decrease in thrombosis formation .
Result of Action
The primary result of Mudanpioside C’s action is its antithrombotic activity. By inhibiting PDI and interfering with platelet activation, Mudanpioside C can significantly inhibit thrombosis formation without disturbing hemostasis . This makes it a promising candidate for antithrombotic therapy .
Action Environment
The action of Mudanpioside C can be influenced by various environmental factors. For instance, the plant from which it is derived, Paeonia suffruticosa Andr., is known to have medicinal and dietary properties . The specific environment in which this plant grows could potentially influence the efficacy and stability of Mudanpioside C.
安全和危害
未来方向
生化分析
Biochemical Properties
Mudanpioside C plays a crucial role in biochemical reactions by acting as a potent inhibitor of protein disulfide isomerase (PDI). This enzyme is involved in the formation and rearrangement of disulfide bonds in proteins, which is essential for their proper folding and stability. Mudanpioside C specifically binds to the b’-x domain of PDI, interacting with key amino acids such as lysine 263, aspartic acid 292, and asparagine 298 . This interaction inhibits the enzymatic activity of PDI, thereby affecting the redox state and function of various proteins.
Cellular Effects
Mudanpioside C exerts significant effects on various cell types and cellular processes. It has been shown to suppress collagen-induced platelet aggregation and interfere with platelet activation, adhesion, and spreading . These actions are crucial in preventing thrombus formation. Additionally, Mudanpioside C influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its antithrombotic and cardioprotective properties.
Molecular Mechanism
The molecular mechanism of Mudanpioside C involves its binding to the b’-x domain of protein disulfide isomerase, leading to the inhibition of its enzymatic activity . This inhibition disrupts the formation and rearrangement of disulfide bonds in proteins, affecting their folding and stability. Furthermore, Mudanpioside C modulates gene expression and cell signaling pathways, which are critical for its therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Mudanpioside C have been observed to change over time. The compound exhibits stability under various conditions, maintaining its inhibitory activity against protein disulfide isomerase . Long-term studies have shown that Mudanpioside C can significantly inhibit thrombosis formation without disturbing hemostasis in mice, indicating its potential for long-term therapeutic use.
Dosage Effects in Animal Models
The effects of Mudanpioside C vary with different dosages in animal models. At lower doses, it effectively inhibits platelet aggregation and thrombus formation . At higher doses, there may be potential toxic or adverse effects, although specific details on these effects are limited. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing risks.
Metabolic Pathways
Mudanpioside C is involved in metabolic pathways related to its interaction with protein disulfide isomerase. By inhibiting this enzyme, Mudanpioside C affects the redox state and function of various proteins, influencing metabolic flux and metabolite levels
Transport and Distribution
Within cells and tissues, Mudanpioside C is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation, which are critical for its therapeutic effects. Understanding the transport and distribution mechanisms of Mudanpioside C can aid in optimizing its delivery and efficacy.
Subcellular Localization
Mudanpioside C exhibits specific subcellular localization, which is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that Mudanpioside C exerts its effects precisely where needed, enhancing its therapeutic potential.
属性
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[[(1R,2S,3R,5R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32O13/c1-27-13-29(37)19-11-30(27,28(19,26(42-27)43-29)14-39-24(36)15-5-3-2-4-6-15)41-25-22(34)21(33)20(32)18(40-25)12-38-23(35)16-7-9-17(31)10-8-16/h2-10,18-22,25-26,31-34,37H,11-14H2,1H3/t18-,19-,20-,21+,22-,25+,26-,27+,28+,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSMTLNPCAHHGP-HRCYFWENSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=CC=C5)OC6C(C(C(C(O6)COC(=O)C7=CC=C(C=C7)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@]3([C@@H]4C[C@]1([C@@]4([C@H](O2)O3)COC(=O)C5=CC=CC=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C7=CC=C(C=C7)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of mudanpioside C?
A1: Mudanpioside C has been identified as a potent inhibitor of protein disulfide isomerase (PDI) []. It binds to the b'-x domain of PDI with a Kd of 3.9 μM, interacting with key amino acids K263, D292, and N298 []. This interaction inhibits PDI's enzymatic activity, which plays a crucial role in thrombosis [].
Q2: Beyond its antithrombotic activity, what other biological activities have been associated with mudanpioside C?
A2: Research indicates that mudanpioside C exhibits calcium antagonist activity by effectively blocking voltage-operated Ca2+ channels (VOCCs) []. This activity suggests its potential in treating hypertension and other conditions related to intracellular calcium regulation [].
Q3: How does the structure of mudanpioside C contribute to its inhibitory activity against tyrosinase?
A3: Although Mudanpioside C has been identified as a tyrosinase inhibitor [], the specific structural features responsible for this activity have not been elucidated in the provided research. Further investigations focusing on structure-activity relationships are needed to understand this interaction better.
Q4: Which traditional Chinese medicine formulations have been reported to contain mudanpioside C?
A4: Mudanpioside C has been identified in several traditional Chinese medicine formulations, including:
- Moutan Cortex (the dried root bark of Paeonia suffruticosa) [, , , , , , , ]
- Guizhi Fuling Capsule [, ]
- Baiqin Qinghuo Keli []
- San-Bai decoction []
- Qingwen Baidu Decoction []
Q5: Are there any analytical methods available to quantify mudanpioside C in complex mixtures like herbal extracts?
A5: Yes, researchers commonly employ high-performance liquid chromatography coupled with various detection methods, such as:
- HPLC-DAD (High-Performance Liquid Chromatography with Diode Array Detection) []
- UPLC-QTOF-MS (Ultra-Performance Liquid Chromatography-Quadrupole-Time-of-Flight-Mass Spectrometry) [, , , , , ]
Q6: What is the molecular formula and weight of mudanpioside C?
A6: While the provided research doesn't explicitly state the molecular formula and weight of mudanpioside C, it is classified as a monoterpene glycoside []. Determining its exact formula and weight would require further analysis, likely through mass spectrometry and comparison with databases of known compounds.
Q7: Have any studies investigated the pharmacokinetics of mudanpioside C, such as absorption, distribution, metabolism, and excretion?
A7: The provided research does not delve into the detailed pharmacokinetics of mudanpioside C. Further investigation is needed to understand its ADME properties and how these relate to its in vivo efficacy and potential for therapeutic application.
Q8: What are the potential implications of mudanpioside C being a PDI inhibitor for future drug development?
A8: The discovery of mudanpioside C as a PDI inhibitor opens up exciting avenues for developing novel antithrombotic therapies []. Further research focusing on optimizing its potency, selectivity, and pharmacokinetic properties could lead to promising drug candidates for treating thrombosis and related cardiovascular diseases.
Q9: Has the safety profile of mudanpioside C been assessed in any preclinical or clinical studies?
A9: While the provided research highlights the potential therapeutic benefits of mudanpioside C, there is limited information on its safety profile. Further preclinical and clinical studies are crucial to assess its toxicity, potential adverse effects, and overall safety for human use.
Q10: How can the research on mudanpioside C contribute to a better understanding of traditional Chinese medicine?
A10: Identifying and characterizing active compounds like mudanpioside C in traditional Chinese medicines provides scientific evidence for their therapeutic effects [, , , , , , , , , ]. This research helps bridge the gap between traditional knowledge and modern medicine, paving the way for developing new drugs and treatment strategies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 3-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-3-hydroxy-2-[(4-methylpiperazin-1-yl)methyl]propanoate](/img/no-structure.png)
![N-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-N-butylamine](/img/structure/B1182190.png)
